Predicted Boiling Point Differentiates 4-Methoxy-2-[(propylamino)methyl]phenol from Its 2-Methoxy Regioisomer for Purification and Formulation
The predicted boiling point of 4-methoxy-2-[(propylamino)methyl]phenol (317.5±27.0 °C) is approximately 9.5 °C higher than that of its regioisomer 2-methoxy-4-[(propylamino)methyl]phenol (308.0±27.0 °C), despite identical molecular formula and nearly identical density (both 1.046±0.06 g/cm³) . This boiling point differential arises from the distinct intramolecular hydrogen-bonding network: in the target compound, the ortho-aminomethyl group can form an intramolecular O–H···N hydrogen bond with the adjacent phenolic –OH, whereas in the 2-methoxy regioisomer, the methoxy group at C-2 sterically and electronically perturbs this interaction [1].
| Evidence Dimension | Boiling point (predicted) |
|---|---|
| Target Compound Data | 317.5±27.0 °C |
| Comparator Or Baseline | 2-Methoxy-4-[(propylamino)methyl]phenol (CAS 1016670-95-3): 308.0±27.0 °C |
| Quantified Difference | Δ ≈ +9.5 °C (target compound boils higher) |
| Conditions | Predicted values from ACD/Labs or analogous computational engine, reported on ChemSrc and ChemicalBook |
Why This Matters
This ~9.5 °C boiling point difference provides a practical basis for selecting distillation or chromatographic conditions during purification, and may affect thermal stability in high-temperature industrial formulations.
- [1] Belostotskaia, I.S. et al. 'Antimicrobial and membranolytic activity of sterically hindered phenols.' Semantic Scholar. Discusses the role of intramolecular hydrogen bonding in ortho-aminomethylphenols and its correlation with biological activity. View Source
